
Coenzyme A, S-hexanoate, triammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme A, S-hexanoate, triammonium salt is a derivative of coenzyme A, which is a crucial cofactor in various biochemical processes. Coenzyme A plays a significant role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-hexanoate, triammonium salt typically involves the acylation of coenzyme A with hexanoic acid. This process can be carried out using various acylation reagents and catalysts. One common method involves the use of hexanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the coenzyme A moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality compounds suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme A, S-hexanoate, triammonium salt can undergo various chemical reactions, including:
Oxidation: The thiol group in coenzyme A can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The acyl group can be substituted with other acyl groups through transacylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and acylation reagents like acyl chlorides . The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme A moiety.
Major Products
The major products formed from these reactions include various acyl-CoA derivatives, disulfides, and reduced thiol forms of coenzyme A .
Wissenschaftliche Forschungsanwendungen
Coenzyme A, S-hexanoate, triammonium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study acyl transfer reactions and enzyme kinetics.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Coenzyme A, S-hexanoate, triammonium salt involves its role as a carrier of acyl groups. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical reactions. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases, to regulate the synthesis and degradation of fatty acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-Coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Succinyl-Coenzyme A: Participates in the citric acid cycle and amino acid metabolism.
Uniqueness
Coenzyme A, S-hexanoate, triammonium salt is unique due to its specific involvement in the metabolism of medium-chain fatty acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in studying fatty acid metabolism and related biochemical pathways .
Eigenschaften
Molekularformel |
C27H49N8O17P3S |
|---|---|
Molekulargewicht |
882.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);1H3/t16-,20-,21-,22+,26-;/m1./s1 |
InChI-Schlüssel |
RPQIBWFTSIMUBI-SADZUWAPSA-N |
Isomerische SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Kanonische SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




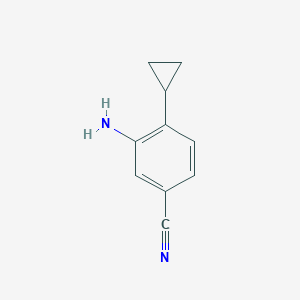

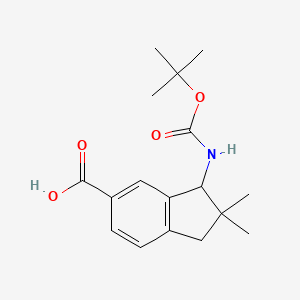



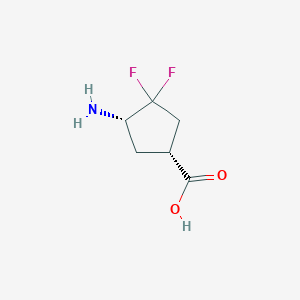
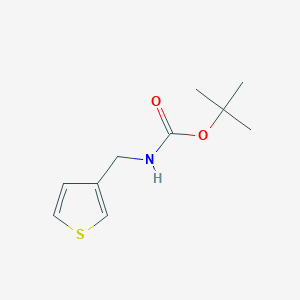

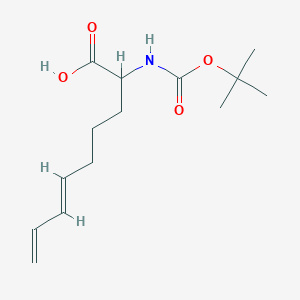
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

